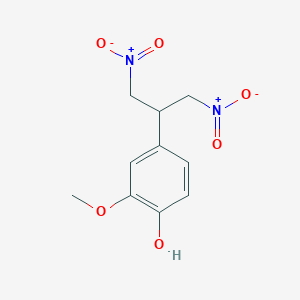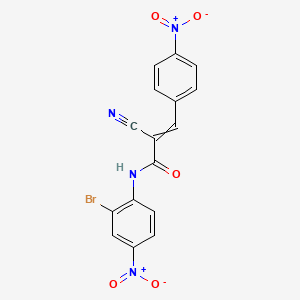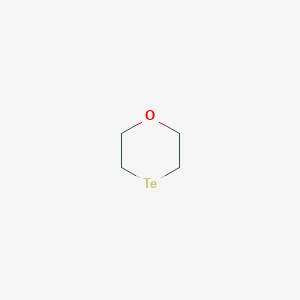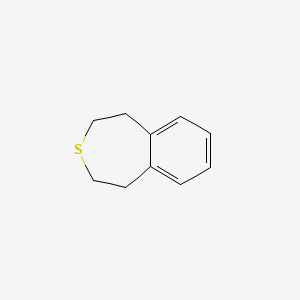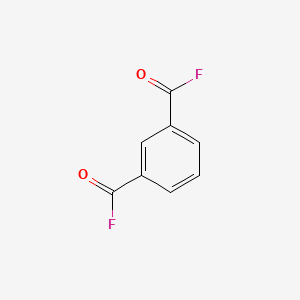
Benzene-1,3-dicarbonyl difluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,3-dicarbonyl difluoride is an organic compound characterized by the presence of two carbonyl groups (C=O) and two fluorine atoms attached to a benzene ring. This compound is part of the broader class of 1,3-dicarbonyl compounds, which are known for their unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzene-1,3-dicarbonyl difluoride typically involves the fluorination of benzene-1,3-dicarboxylic acid or its derivatives. One common method is the reaction of benzene-1,3-dicarboxylic acid with thionyl chloride to form benzene-1,3-dicarbonyl chloride, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like diethylaminosulfur trifluoride (DAST) .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Benzene-1,3-dicarbonyl difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzene-1,3-dicarboxylic acid, while reduction can produce benzene-1,3-diol.
科学的研究の応用
Benzene-1,3-dicarbonyl difluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
作用機序
The mechanism by which benzene-1,3-dicarbonyl difluoride exerts its effects involves the interaction of its carbonyl and fluorine groups with various molecular targets. The carbonyl groups can participate in nucleophilic addition and substitution reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect molecular pathways and biological processes, making the compound useful in various applications .
類似化合物との比較
Benzene-1,3-dicarboxylic acid: Similar structure but with carboxyl groups instead of carbonyl difluoride.
Benzene-1,3-dicarbonyl chloride: Chlorine atoms instead of fluorine atoms.
1,3-Diketones: Compounds with two carbonyl groups separated by a single carbon atom.
Uniqueness: Benzene-1,3-dicarbonyl difluoride is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and reagents .
特性
CAS番号 |
5310-45-2 |
|---|---|
分子式 |
C8H4F2O2 |
分子量 |
170.11 g/mol |
IUPAC名 |
benzene-1,3-dicarbonyl fluoride |
InChI |
InChI=1S/C8H4F2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H |
InChIキー |
MMIBBBCIWMMQGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)F)C(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)
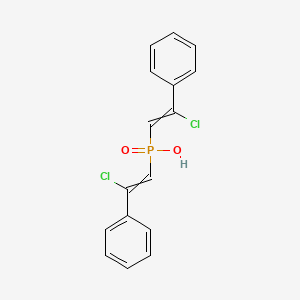
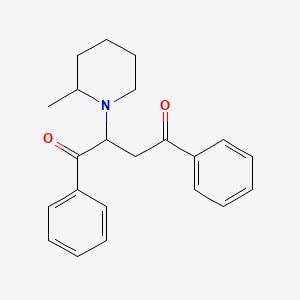
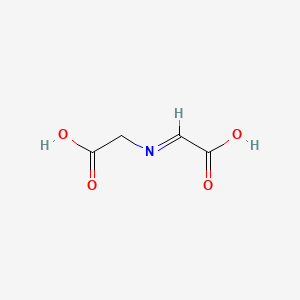
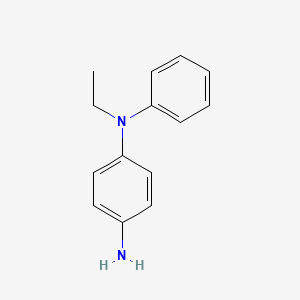
![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
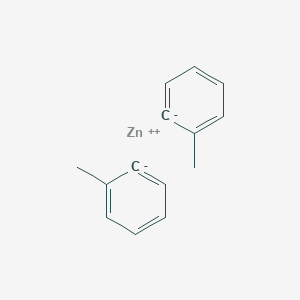
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
